REACTION_CXSMILES
|
O=[C:2]1[CH2:7][CH2:6][CH2:5][CH:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[C-]#N.[K+].C[CH2:28][N:29](C(C)C)C(C)C.CS(Cl)(=O)=O>O.C(OCC)C>[C:28]([C:2]1[CH2:3][CH:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5][CH2:6][CH:7]=1)#[N:29] |f:1.2.3,4.5|
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Name
|
|
Quantity
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1.35 g
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Type
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reactant
|
Smiles
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O=C1CC(CCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0.75 g
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Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[K+]
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
to stir for 40 minutes
|
Duration
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40 min
|
Type
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STIRRING
|
Details
|
to stir vigorously for 1 hour before it
|
Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
was partitioned between diethyl ether and water
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Type
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WASH
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Details
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The organic layer was washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue, used without further purification
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in DCM (22.0 mL)
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was maintained at 0° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between DCM and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
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The organic layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue, used without further purification
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in pyridine (13.6 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated to 95° C. for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by MPLC on silica gel (
|
Type
|
WASH
|
Details
|
a gradient elution of 0-45% EtOAc/hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1CC(CCC1)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |